molecular formula C11H14N2O4 B1334348 Tert-butyl 2-nitrophenylcarbamate CAS No. 54614-93-6

Tert-butyl 2-nitrophenylcarbamate

Cat. No.: B1334348
CAS No.: 54614-93-6
M. Wt: 238.24 g/mol
InChI Key: JTJFEWDXNKYBOE-UHFFFAOYSA-N
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Description

Tert-butyl 2-nitrophenylcarbamate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of carbamate, featuring a tert-butyl group and a nitrophenyl moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-nitrophenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-nitroaniline with benzoic acid in the presence of a base . Another method includes the reaction between aniline and nitrobenzene in the presence of sodium hydroxide . These reactions typically require controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of catalysts and specific reagents can enhance the efficiency and scalability of the production process. For instance, the use of di-tert-butyl dicarbonate and sodium azide in the presence of tetrabutylammonium bromide and zinc(II) triflate can lead to high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-nitrophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-aminophenylcarbamate.

    Substitution: Formation of various substituted phenylcarbamates depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-nitrophenylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-nitrophenylcarbamate is unique due to its combination of a tert-butyl group and a nitrophenyl moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 2-nitrophenylcarbamate (TBNC) is an organic compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and findings from relevant studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a nitrophenyl moiety through a carbamate linkage. The structural formula can be represented as follows:

C11H14N2O4\text{C}_11\text{H}_{14}\text{N}_2\text{O}_4

This compound is characterized by its ability to undergo various chemical transformations due to the presence of the nitro group, which can be reduced to form reactive intermediates that interact with biological macromolecules.

The biological activity of TBNC is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit or activate certain biochemical pathways. The carbamate moiety allows for reversible inhibition of enzymes by forming covalent bonds with active sites, impacting metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : TBNC acts as a reversible inhibitor for various enzymes, impacting their catalytic activity.
  • Biochemical Probes : It serves as a probe in biochemical assays, facilitating the study of enzyme mechanisms.

Biological Applications

TBNC has been investigated for multiple applications across different scientific fields:

  • Medicinal Chemistry : Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
  • Biochemical Assays : Employed in studies aimed at understanding enzyme mechanisms and interactions.
  • Agricultural Chemistry : Utilized in the synthesis of agrochemicals due to its reactive properties.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of TBNC through various experimental approaches:

  • In Vitro Studies : Research indicates that TBNC exhibits significant enzyme inhibition properties. For example, it has been shown to inhibit protein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in cholesterol metabolism .
  • Antiplasmodial Activity : A study demonstrated that derivatives similar to TBNC displayed promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship was examined, revealing that modifications to the anilino structure significantly influenced antiplasmodial efficacy .
  • Anti-inflammatory Effects : Compounds derived from TBNC were evaluated for their anti-inflammatory properties using carrageenan-induced rat paw edema models, showing inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .

Comparative Analysis with Similar Compounds

To better understand TBNC's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
Tert-butyl carbamateEnzyme protection for aminesSimpler structure, less reactive
Tert-butyl (substituted benzamido) phenylcarbamateAnti-inflammatory activityExhibits significant anti-inflammatory effects
Tert-butyl 5-fluoro-2-nitrophenylcarbamateEnzyme inhibitionSimilar structural reactivity as TBNC

Properties

IUPAC Name

tert-butyl N-(2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFEWDXNKYBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396544
Record name tert-butyl 2-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54614-93-6
Record name tert-butyl 2-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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